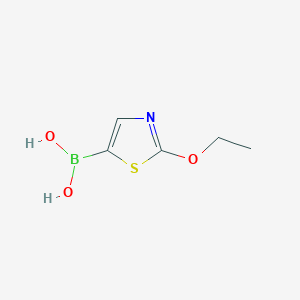

(2-Ethoxythiazol-5-yl)boronic acid

Description

(2-Ethoxythiazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an ethoxy group attached to the second position of the ring. The boronic acid group is attached to the fifth position of the thiazole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C5H8BNO3S |

|---|---|

Molecular Weight |

173.00 g/mol |

IUPAC Name |

(2-ethoxy-1,3-thiazol-5-yl)boronic acid |

InChI |

InChI=1S/C5H8BNO3S/c1-2-10-5-7-3-4(11-5)6(8)9/h3,8-9H,2H2,1H3 |

InChI Key |

ZWMUSVFFHHVZOY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(S1)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxythiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium acetate to facilitate the borylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxythiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl or vinyl compounds.

Scientific Research Applications

(2-Ethoxythiazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable yet reversible under physiological conditions . This reversible binding is crucial for its role in biological systems and chemical reactions.

Comparison with Similar Compounds

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

Comparison: (2-Ethoxythiazol-5-yl)boronic acid is unique due to the presence of the thiazole ring and the ethoxy group, which impart specific electronic and steric properties. Compared to simpler boronic acids like phenylboronic acid, it offers enhanced reactivity and selectivity in certain chemical reactions. The thiazole ring also provides additional sites for functionalization, making it a versatile building block in organic synthesis .

Biological Activity

(2-Ethoxythiazol-5-yl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : CHBNO

- Molecular Weight : 155.95 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Antibacterial Activity

Boronic acids are known for their antibacterial properties. A study evaluated the antibacterial effect of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition at concentrations as low as 6.50 mg/mL against E. coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.50 mg/mL |

| Staphylococcus aureus | 8.00 mg/mL |

Anticancer Activity

The compound's anticancer potential was assessed using various cancer cell lines, including MCF-7 (breast cancer). The IC value for cytotoxicity was determined to be 18.76 ± 0.62 µg/mL, indicating a strong selective toxicity towards cancer cells compared to normal cells .

| Cell Line | IC (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 18.76 ± 0.62 |

| Normal Cell Line | >100 |

Enzyme Inhibition

The enzyme inhibition profile of this compound was investigated against several targets:

- Acetylcholinesterase : IC = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC = 3.12 ± 0.04 µg/mL

- Antiurease : IC = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC = 11.52 ± 0.46 µg/mL

These results suggest that the compound may have potential therapeutic applications in conditions where these enzymes are implicated .

Study on Antioxidant Properties

In addition to its antibacterial and anticancer activities, this compound demonstrated significant antioxidant activity when tested using various assays such as ABTS and DPPH free radical scavenging methods. The antioxidant capacity was comparable to established antioxidants, highlighting its potential use in nutraceutical applications .

Safety and Toxicology

Toxicological assessments indicated that this compound exhibited no significant toxic effects on healthy cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.